4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide
Description
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a quinoline ring system, a sulfonyl group, and a benzamide moiety
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(23-19-9-2-1-3-10-19)18-12-14-20(15-13-18)28(26,27)24-16-6-8-17-7-4-5-11-21(17)24/h1-5,7,9-15H,6,8,16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGPCFSSFMSURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3,4-Dihydroquinoline: The initial step involves the synthesis of 3,4-dihydroquinoline through the reduction of quinoline using a suitable reducing agent such as sodium borohydride.
Sulfonylation: The 3,4-dihydroquinoline is then subjected to sulfonylation using a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Coupling with Benzamide: The sulfonylated intermediate is then coupled with N-phenylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Sulfonamide derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry
- Antiviral Activity : Compounds related to the quinoline structure have demonstrated significant antiviral properties. For example, derivatives have shown inhibitory effects against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) with IC₅₀ values in the nanomolar range. Although specific data for this compound is limited, its structural similarities suggest potential activity against viral targets.
- Anticancer Properties : Benzamide derivatives are extensively studied for their anticancer activities. Modifications on the benzamide structure can enhance activity against various cancer cell lines. Research indicates that compounds incorporating sulfonamide groups can inhibit cell proliferation and induce apoptosis in cancer cells.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors due to the strong interactions formed by the sulfonyl group with amino acid residues at enzyme active sites. This interaction can lead to either inhibition or modulation of enzyme activity.
Materials Science
The unique structure of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide has been investigated for applications in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The incorporation of this compound into material science could lead to innovations in electronic devices due to its potential electronic properties.
Biological Research
In biological studies, this compound has been utilized as a tool to probe specific proteins and pathways. Its ability to interact with biomolecules makes it valuable for investigating cellular mechanisms and functions.
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the quinoline ring system can intercalate with DNA or interact with other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-Dihydroisoquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide: Similar structure with an isoquinoline ring instead of a quinoline ring.
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)aniline: Similar structure but with an aniline moiety instead of a benzamide moiety.
Uniqueness
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide is unique due to the combination of its quinoline ring system, sulfonyl group, and benzamide moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Biological Activity
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
- Chemical Formula : C₁₅H₁₆N₂O₂S
- Molecular Weight : 288.36 g/mol
- CAS Number : 5455-89-0
Synthesis
The compound can be synthesized through various chemical reactions involving sulfonylation and amide formation. The synthesis typically involves the reaction of a 3,4-dihydroquinoline derivative with a suitable sulfonyl chloride followed by coupling with a phenylbenzamide.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to 3,4-dihydroquinolin derivatives. For instance, derivatives synthesized in similar pathways exhibited significant inhibitory effects against MERS-CoV, with IC₅₀ values in the nanomolar range . While specific data for this compound is limited, its structural similarities suggest potential activity against viral targets.
Anticancer Properties
Benzamide derivatives have been extensively studied for their anticancer properties. Research indicates that modifications on the benzamide structure can lead to enhanced activity against various cancer cell lines. For example, compounds that incorporate sulfonamide groups have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Case Studies
The mechanism by which benzamide derivatives exert their biological effects often involves interaction with specific cellular targets such as enzymes or receptors involved in cell signaling pathways. For instance, inhibition of dihydrofolate reductase (DHFR) has been noted as a mechanism for some benzamide compounds, leading to reduced cellular proliferation due to disrupted nucleotide synthesis .
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-phenylbenzamide?
Answer:
The compound can be synthesized via sulfonylation and amidation reactions. Key steps include:
- Sulfonylation : Reacting 3,4-dihydroquinoline with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
- Amidation : Coupling the sulfonamide intermediate with N-phenylbenzamide using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency, as observed in analogous benzamide syntheses with yields up to 63% .
- Microwave-Assisted Synthesis : For time-sensitive steps, microwave irradiation (5–12 minutes) enhances reaction rates and reduces byproducts .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity by resolving aromatic protons (δ 7.2–8.1 ppm), sulfonamide protons (δ 3.0–3.5 ppm), and dihydroquinoline backbone signals (δ 1.8–2.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ) with <2 ppm mass accuracy .
- InChI Key and PubChem Data : Standardized identifiers (e.g.,
WKAJLWHPNIJUDZ-UHFFFAOYSA-N) aid in database referencing and reproducibility . - X-ray Crystallography : Resolves stereoelectronic effects of the sulfonamide and benzamide moieties in solid-state structures .
Advanced: What is the compound’s mechanism of action in microtubule destabilization?
Answer:
The compound inhibits microtubule polymerization by binding to the colchicine site on β-tubulin, disrupting mitotic spindle formation. Key findings include:
- IC Values : Low micromolar potency (e.g., 1.2 µM in HeLa cells) .
- Cell Cycle Arrest : Accumulation of cells in G2/M phase (flow cytometry data) .
- Microtubule Depolymerization : Confirmed via immunofluorescence microscopy showing fragmented microtubule networks .
- Resistance Profile : Unlike taxanes, it evades P-glycoprotein-mediated drug efflux, making it viable for multidrug-resistant cancers .
Advanced: How do structural modifications influence its biological activity?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Sulfonamide Substitution : Electron-withdrawing groups (e.g., -CF) at the para position enhance microtubule destabilization by 2-fold compared to -OCH .
- Amide vs. Carboxylic Acid : Terminal amides (e.g., -CONHPh) improve cellular permeability over carboxylic acids, increasing antiproliferative activity .
- Dihydroquinoline Rigidity : Saturation of the quinoline ring reduces off-target kinase inhibition while maintaining tubulin binding .
- Benzamide Substituents : Halogens (e.g., -Cl) at the ortho position boost potency by 30% via hydrophobic interactions with tubulin .
Advanced: How should researchers address contradictory data in yield optimization or bioactivity assays?
Answer:
- Yield Discrepancies : Variability in yields (e.g., 45% vs. 63% for analogous compounds) may arise from solvent purity or reaction scale. Replicate reactions under inert atmospheres (N/Ar) and use freshly distilled solvents .
- Bioactivity Variability : Standardize cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., 48-hr incubation vs. 72-hr). Validate results with orthogonal assays (e.g., tubulin polymerization in vitro + cell-based viability) .
- Statistical Rigor : Use ≥3 biological replicates and apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .
Advanced: What strategies mitigate drug resistance mechanisms during preclinical testing?
Answer:
- P-glycoprotein (P-gp) Bypass : The compound’s logP (~3.2) and lack of ionizable groups at physiological pH minimize P-gp recognition, as shown in efflux assays using P-gp-overexpressing cell lines .
- Combination Therapy : Synergistic effects observed with paclitaxel (1:2 molar ratio) reduce IC by 40% in resistant models .
- Prodrug Design : Phosphate ester derivatives improve aqueous solubility (from 5 µM to 120 µM) without compromising bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
